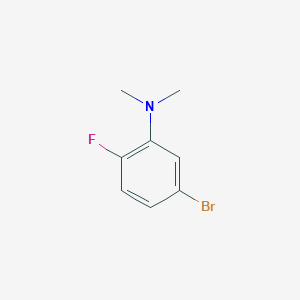
6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a ketone group at position 4. The presence of a phenethylpiperazine moiety adds to its structural complexity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-methyluracil with a suitable phenethylpiperazine derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols
科学研究应用
6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Similar structure but lacks the phenethyl group.
6-methyl-3-(2-oxo-2-(4-benzylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one: Contains a benzyl group instead of a phenethyl group.
Uniqueness
6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is unique due to the presence of the phenethylpiperazine moiety, which may confer distinct biological and chemical properties. This structural feature can influence the compound’s binding affinity, selectivity, and overall activity in various applications.
属性
IUPAC Name |
6-methyl-3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)8-7-17-5-3-2-4-6-17/h2-6,13,15H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJICAKNSGTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)

![N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2555748.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)



![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![rac-(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2555764.png)
![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

